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Compound of Interest

Compound Name: 2,5-Bis(benzyloxy)benzoic acid

Cat. No.: B1588813 Get Quote

An In-Depth Technical Guide to 2,5-Bis(phenylmethoxy)benzoic Acid

Introduction and Core Objectives
This guide provides a comprehensive technical overview of 2,5-bis(phenylmethoxy)benzoic

acid, a specialized aromatic carboxylic acid. While specific experimental data for this

compound is limited in publicly accessible literature, this document synthesizes information

from structurally related analogs and established chemical principles to offer a robust profile for

researchers, scientists, and professionals in drug development. The primary objective is to

present a predictive yet scientifically grounded understanding of its properties, empowering

informed decisions in experimental design, synthesis, and application.

The molecular structure, featuring a central benzoic acid core flanked by two bulky

phenylmethoxy (benzyloxy) ether groups, suggests its utility as a sophisticated building block in

organic synthesis. The benzyl groups can serve as protecting groups for the hydroxyl

functionalities of the parent 2,5-dihydroxybenzoic acid (gentisic acid), allowing for selective

reactions at the carboxylic acid site.

Part 1: Chemical Identity and Physicochemical
Properties
Precise identification is paramount for any chemical entity. The fundamental identifiers for 2,5-

bis(phenylmethoxy)benzoic acid are detailed below. It is important to note that a specific CAS
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Registry Number for this compound is not readily found in common chemical databases, which

is typical for novel or specialized research intermediates.

Table 1: Compound Identification

Identifier Value

IUPAC Name 2,5-Bis(phenylmethoxy)benzoic acid

Common Synonyms 2,5-Dibenzyloxybenzoic acid

Molecular Formula C₂₁H₁₈O₄

Molecular Weight 346.37 g/mol

| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2)OCC3=CC=CC=C3)C(=O)O |

The physical properties of the compound can be inferred from its structure and comparison with

analogs such as 2-(phenylmethoxy)benzoic acid and the parent benzoic acid.[1][2][3][4]

Table 2: Predicted Physicochemical Properties
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Property
Predicted Value /
Observation

Rationale and Comparative
Insights

Appearance
White to off-white
crystalline solid.

Based on the common
appearance of benzoic
acid and its derivatives.[3]
[4]

Melting Point > 78 °C

The related monosubstituted

compound, 2-

(phenylmethoxy)benzoic acid,

has a melting point of 76 - 78

°C.[2] The addition of a second

large phenylmethoxy group is

expected to increase

molecular weight and crystal

lattice energy, thus raising the

melting point significantly.

Solubility

Insoluble in water. Soluble in

organic solvents like acetone,

methanol, chloroform, and

ethyl acetate.

The carboxylic acid group

confers slight polarity, but the

two large, nonpolar benzyl

groups dominate the structure,

making it hydrophobic.

Benzoic acid itself has limited

water solubility that increases

with temperature.[4]

| pKa | ~4.0 - 4.5 | The pKa is expected to be similar to that of benzoic acid (4.2), as the ether

groups at the 2 and 5 positions have a relatively modest electronic effect on the acidity of the

distant carboxyl group.[4] |

Part 2: Molecular Structure and Spectroscopic
Analysis
Spectroscopic analysis is critical for structure verification. The following sections detail the

expected spectral signatures for 2,5-bis(phenylmethoxy)benzoic acid, based on the analysis of
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its functional groups and data from analogous compounds.

Caption: Key functional groups and their expected spectroscopic signatures.

¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be highly informative.

Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically >10 ppm,

due to deshielding and hydrogen bonding.[5]

Benzylic Protons (-OCH₂-Ph): The four protons from the two equivalent methylene groups

should appear as a sharp singlet around 5.0-5.2 ppm.

Aromatic Protons (Phenyl Rings): A complex multiplet between 7.3 and 7.5 ppm integrating

to 10 protons, corresponding to the hydrogens on the two terminal phenyl rings of the benzyl

groups.

Aromatic Protons (Central Ring): Three protons on the central benzene ring will appear in the

7.0-8.0 ppm region, with their exact shifts and coupling patterns determined by the electronic

effects of the substituents.

¹³C NMR Spectroscopy (Predicted)
The carbon spectrum provides a map of the carbon skeleton.

Carbonyl Carbon (-C=O): ~168-172 ppm.

Aromatic Carbons (C-O): ~150-155 ppm for the carbons on the central ring attached to the

ether oxygens.

Aromatic Carbons (C-COOH): ~125-130 ppm for the carbon bearing the carboxylic acid.

Aromatic Carbons (C-H & Phenyl): A series of peaks between ~115-136 ppm.

Benzylic Carbon (-CH₂-): A distinct peak around 70-71 ppm.

Infrared (IR) Spectroscopy (Predicted)
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The IR spectrum is defined by the molecule's functional groups. Based on spectra of benzoic

acid, the following peaks are anticipated.[6][7][8]

O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-

bonded carboxylic acid hydroxyl group.

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ for the methylene groups.

C=O Stretch: A strong, sharp absorption around 1680-1710 cm⁻¹.

C=C Aromatic Stretch: Several peaks in the 1450-1600 cm⁻¹ region.

C-O Ether Stretch: Strong, characteristic bands in the 1200-1250 cm⁻¹ region.

O-H Bend: A broad peak centered around 920 cm⁻¹.

Mass Spectrometry (MS) (Predicted)
Mass spectrometry provides information about the molecular weight and fragmentation

patterns.

Molecular Ion ([M]⁺): The molecular ion peak would be observed at m/z = 346.

Key Fragments: A prominent peak is expected at m/z = 255, corresponding to the loss of a

benzyl radical (•CH₂Ph, 91 Da). Another significant fragmentation pathway for benzoic acids

is the loss of the hydroxyl radical (•OH, 17 Da) or the entire carboxyl group.[9][10] The base

peak is often the benzoyl cation ([C₆H₅CO]⁺) at m/z = 105 for benzoic acid itself; for this

larger molecule, the fragmentation will be more complex.[9]

Part 3: Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
A logical and common method for preparing 2,5-bis(phenylmethoxy)benzoic acid is through a

Williamson ether synthesis, starting from commercially available 2,5-dihydroxybenzoic acid

(gentisic acid).
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Protocol: Williamson Ether Synthesis

Deprotonation: 2,5-dihydroxybenzoic acid is dissolved in a polar aprotic solvent (e.g., DMF

or acetone). A suitable base, such as potassium carbonate (K₂CO₃), is added in excess (at

least 3 equivalents) to deprotonate both the phenolic hydroxyl groups and the carboxylic

acid.

Nucleophilic Attack: Benzyl bromide (BnBr, 2.2 equivalents) is added to the solution. The

reaction mixture is heated (typically 60-80 °C) and stirred for several hours until TLC analysis

indicates the consumption of the starting material. This step forms the benzyl ester as well as

the benzyl ethers.

Hydrolysis (Saponification): After the etherification is complete, a strong aqueous base like

sodium hydroxide (NaOH) is added, and the mixture is refluxed.[11] This step selectively

hydrolyzes the benzyl ester back to the sodium salt of the carboxylic acid without cleaving

the stable benzyl ether linkages.

Workup and Purification: The reaction mixture is cooled, and the organic solvent is removed

under reduced pressure. The aqueous residue is washed with a nonpolar solvent (e.g.,

diethyl ether) to remove excess benzyl bromide and benzyl alcohol. The aqueous layer is

then acidified with a strong acid (e.g., HCl) to a pH of ~2, causing the desired 2,5-

bis(phenylmethoxy)benzoic acid to precipitate as a solid. The solid is collected by filtration,

washed with water, and can be further purified by recrystallization.

2,5-Dihydroxybenzoic Acid Tris-benzylated Intermediate
(Benzyl Ester & Ethers)

1. K₂CO₃, DMF
2. Benzyl Bromide, Heat 2,5-Bis(phenylmethoxy)benzoic Acid

1. NaOH, H₂O, Reflux
2. HCl (aq)

Click to download full resolution via product page

Caption: Proposed synthesis of the title compound via etherification and subsequent

hydrolysis.

Chemical Reactivity
At the Carboxyl Group: The compound will undergo typical reactions of a carboxylic acid,

such as esterification (with alcohols under acidic conditions), conversion to an acid chloride
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(using thionyl chloride or oxalyl chloride), and amide formation (via the acid chloride or with

coupling agents).

At the Ether Linkages: The benzyl ether groups are generally stable but can be cleaved

under harsh conditions, typically via catalytic hydrogenation (e.g., H₂, Pd/C), to regenerate

the parent 2,5-dihydroxybenzoic acid. This stability and selective removal make them

excellent protecting groups.

At the Aromatic Ring: The central aromatic ring is activated towards electrophilic aromatic

substitution by the two electron-donating ether groups. However, the bulky nature of these

groups may provide significant steric hindrance.

Part 4: Applications in Research and Drug
Development
While specific applications for 2,5-bis(phenylmethoxy)benzoic acid are not widely documented,

its structure points to several potential uses:

Synthetic Intermediate: Its primary role is likely as an intermediate in multi-step organic

syntheses. The protected hydroxyl groups allow for precise manipulation of the carboxylic

acid moiety.

Fragment-Based Drug Discovery: As a substituted benzoic acid, it could serve as a fragment

or scaffold for building larger molecules with potential biological activity. Structurally related

compounds are used as precursors to pharmaceuticals, such as the synthesis of Flecainide

from a bis(trifluoroethoxy)benzoic acid analog.[12]

Materials Science: Aromatic carboxylic acids are used in the synthesis of metal-organic

frameworks (MOFs) and specialty polymers. The bulky benzyl groups could be used to tune

the steric and electronic properties of such materials.

Part 5: Safety, Handling, and Storage
No specific safety data sheet (SDS) is available for this compound. Therefore, safety

precautions must be based on the most structurally relevant analogs, such as 2-

(phenylmethoxy)benzoic acid.[2][13]
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Hazard Identification:

H315: Causes skin irritation.[2]

H319: Causes serious eye irritation.[2]

H335: May cause respiratory irritation.[2]

Handling and Personal Protective Equipment (PPE):

Use in a well-ventilated area or under a chemical fume hood.

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles

(EN 166), and a lab coat.[2][13]

Avoid generating dust. Do not get in eyes, on skin, or on clothing.[13]

Wash hands thoroughly after handling.

First Aid Measures:

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists,

seek medical attention.[2]

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Get medical

attention.[2]

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention

if symptoms persist.[2]

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce

vomiting. Get medical attention if symptoms occur.[13]

Storage:

Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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